(2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate
Overview
Description
The compound "(2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate" is a chiral molecule that is part of a family of amino acid derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals, including as building blocks for the synthesis of protease inhibitors, which are crucial in the treatment of diseases such as HIV .
Synthesis Analysis
The synthesis of related compounds has been achieved through various methods, including optical resolution and diastereoselective synthesis. For instance, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a compound similar to our molecule of interest, was performed using optical resolution with specific resolving agents, yielding high optical purities of 90-97% . Another related compound, (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, was synthesized using a highly diastereoselective cyanohydrin formation, demonstrating the importance of stereochemistry in the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of compounds in this family is characterized by the presence of an amino group, a hydroxyl group, and a phenyl ring. The stereochemistry is crucial for their biological activity. For example, the crystal structure of a related salt, 2-amino-4-methylpyridinium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate, shows a complex three-dimensional hydrogen bonding network, which is significant for understanding the interactions and stability of these compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds often involves transformations of the amino and hydroxyl groups. For example, the synthesis of (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate involves coupling reactions with 5-fluorouracil-1-yl acetic acid, indicating the reactivity of the amino group in acylation reactions . Similarly, the synthesis of (S)-methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate involves acylation of the amino group, highlighting the versatility of these functional groups in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as melting point, solubility, and infrared spectrum, are often used to characterize and purify them. The optical resolution process relies on these properties to achieve high purities, as demonstrated in the synthesis of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid . The immunosuppressive activity of related compounds also depends on the absolute configuration of the molecule, as seen in the study of 2-substituted 2-aminopropane-1,3-diols .
Scientific Research Applications
Synthesis and Resolution
(2S,3R)-Methyl 3-amino-2-hydroxy-3-phenylpropanoate, as an enantiomer, plays a significant role in the synthesis and resolution of related compounds. Research by Drewes et al. (1992) explored the use of this compound in the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, demonstrating its utility in establishing the absolute configuration of similar compounds through specific rotations and X-ray crystallography (Drewes et al., 1992).
Optical Resolution
The work by Shiraiwa et al. (2006) and Shiraiwa et al. (2003) illustrates the application of (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate in optical resolutions. This involves preferential crystallization and the resolution of racemic structures, highlighting the compound's significance in obtaining optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a critical step in synthesizing chiral compounds (Shiraiwa et al., 2006), (Shiraiwa et al., 2003).
Amino Acid Ester Synthesis
Tsai et al. (2003) focused on the synthesis of amino acid ester isocyanates, specifically methyl (S)-2-isocyanato-3-phenylpropanoate. This research provides insight into the compound's utility in the formation of esters and isocyanates, key intermediates in organic synthesis (Tsai et al., 2003).
Asymmetric Synthesis
Lee et al. (2001) explored the efficient, stereoselective synthesis of selectively-protected anti and syn methyl 2-amino-3-(Boc-amino)-3-phenylpropanoate, showcasing the versatility of (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate in asymmetric synthesis (Lee et al., 2001).
Biological Activity and Chemical Properties
Yancheva et al(2015) conducted a study on N-(α-bromoacyl)-α-amino esters, including methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate, closely related to (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate. This study explored the synthesis, crystal structure, and biological activity of these compounds, indicating potential applications in medicinal chemistry and drug design (Yancheva et al., 2015).
Structural Analysis
Research by Bolte et al. (1999) on 3-arylsulfonyl-1,3-oxazolidines, including derivatives of (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate, provided detailed structural determinations using X-ray crystallography. This study contributes to understanding the structural properties and potential applications of these compounds in various scientific fields (Bolte et al., 1999).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261 and P280 , advising to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection.
properties
IUPAC Name |
methyl (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPZWAQKLOPJEL-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]([C@@H](C1=CC=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231098 | |
Record name | Methyl (αS,βR)-β-amino-α-hydroxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801231098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate | |
CAS RN |
322407-45-4 | |
Record name | Methyl (αS,βR)-β-amino-α-hydroxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=322407-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (αS,βR)-β-amino-α-hydroxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801231098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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